1-(2-Ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)-2-piperazinone
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Overview
Description
1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one is a complex organic compound belonging to the piperazine family. Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes ethoxyphenyl, methyl, and methylbenzoyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to in situ generated sulfonium salts, followed by cyclization to form the piperazine ring.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. The process typically includes:
Batch or continuous flow synthesis: Using catalysts such as iridium-based complexes or palladium-catalyzed cyclization reactions.
Eco-friendly methods: Utilizing green chemistry principles, such as using piperazine as a solvent to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-phenylethyl)piperazin-2-one: Similar structure but with a phenylethyl group instead of an ethoxyphenyl group.
1-(3,5-dimethylphenyl)piperazin-2-one: Contains a dimethylphenyl group instead of a methylbenzoyl group.
Uniqueness
1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
1137474-86-2 |
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Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-12-8-7-11-18(19)23-14-13-22(16(3)20(23)24)21(25)17-10-6-5-9-15(17)2/h5-12,16H,4,13-14H2,1-3H3 |
InChI Key |
OFYSVBADVDOWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(C(C2=O)C)C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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